1-(5-Amino-2-fluorophenyl)butan-1-one
Description
1-(5-Amino-2-fluorophenyl)butan-1-one (CAS 1822666-76-1) is a fluorinated aromatic ketone with the molecular formula C₁₀H₁₂FNO and a monoisotopic mass of 181.09029 Da . The compound features a butan-1-one backbone substituted at the phenyl ring with an amino group at position 5 and fluorine at position 2.
Properties
IUPAC Name |
1-(5-amino-2-fluorophenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h4-6H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMNCQYCSLRZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864961-13-6 | |
| Record name | 1-(5-amino-2-fluorophenyl)butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-fluorophenyl)butan-1-one typically involves the reaction of 5-amino-2-fluorobenzaldehyde with butanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-fluorophenyl)butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
1-(5-Amino-2-fluorophenyl)butan-1-one has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-fluorophenyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups on the phenyl ring can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(5-Bromofuran-2-yl)butan-1-one
- Structure: Replaces the amino-fluorophenyl group with a bromofuran moiety.
- Reactivity : The bromine atom enhances electrophilic substitution reactivity, while the furan ring introduces π-conjugation. In Friedel-Crafts alkylation, this compound yields 67% coupled products, suggesting higher efficiency compared to methyl-substituted furan derivatives (e.g., 1-(5-methylfuran-2-yl)butan-1-one, 44% yield) .
- Applications : Primarily used in synthetic organic chemistry for C–C bond-forming reactions.
1-(5-Bromothien-2-yl)butan-1-one
- Structure : Substitutes the phenyl ring with a bromothiophene group.
- Its bromine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Applications : Used in materials science and as a precursor for heterocyclic pharmaceuticals.
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)butan-1-one
- Structure : Adds hydroxyl and bromine groups to the aromatic ring.
- Properties : The hydroxyl group introduces hydrogen-bonding capacity, improving solubility in polar solvents. Bromine and fluorine create a sterically hindered, electron-deficient aromatic system .
- Applications: Potential use in agrochemicals due to enhanced bioavailability from polar substituents.
Chain Length and Functional Group Modifications
1-(5-Bromo-2-fluorophenyl)pentan-1-one
- Structure : Extends the aliphatic chain to pentan-1-one.
- Properties : The longer chain increases lipophilicity (logP), favoring membrane permeability. This compound is used in safety studies for industrial intermediates .
- Comparison: The pentanone backbone may reduce crystallinity compared to butanone derivatives, impacting synthetic scalability.
Eutylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one)
- Structure: Features a benzodioxole ring and ethylamino group.
- Pharmacology: As a synthetic cathinone, eutylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), contrasting with the inert profile of this compound .
- Applications : Abused as a psychoactive substance, highlighting the critical role of substituents in biological activity .
Industrial and Specialty Chemical Analogues
Keycure 8179 (Irgacure 379)
- Structure: Contains morpholine and dimethylamino groups.
- Applications: A photoinitiator in UV-curable resins. The morpholine ring enhances stability under irradiation, unlike the amino-fluorophenyl group in the target compound .
- Reactivity : Polar functional groups facilitate radical generation, critical for polymerization kinetics.
Biological Activity
1-(5-Amino-2-fluorophenyl)butan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H14FN
- Molecular Weight : 195.24 g/mol
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although detailed mechanisms remain to be elucidated.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in various studies. Notably, it has been evaluated against several cancer cell lines, indicating potential cytotoxic effects .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Apoptosis Induction | Induces apoptosis in specific cancer cells |
The biological activity of this compound is thought to involve interaction with specific molecular targets within cells. The presence of the amino and fluorine groups may enhance its ability to bind to receptors or enzymes involved in cell signaling pathways.
Hypothetical Pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes that are crucial for cancer cell survival and proliferation.
- Modulation of Cell Cycle : Evidence suggests that it could affect the cell cycle, particularly by inducing G1 phase arrest, leading to apoptosis in sensitive cell lines .
Case Studies and Research Findings
Several studies have investigated the effects of this compound:
- Cytotoxicity Studies : In vitro evaluations have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values indicate potent activity compared to standard chemotherapeutics .
- Mechanistic Insights : Flow cytometry assays revealed that treatment with this compound leads to increased caspase activity, confirming its role as an apoptosis inducer in cancer cells .
- Comparative Studies : In comparative analyses with structurally similar compounds, this compound showed superior efficacy in inhibiting tumor growth in preclinical models.
Table 2: Comparative Cytotoxicity Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
